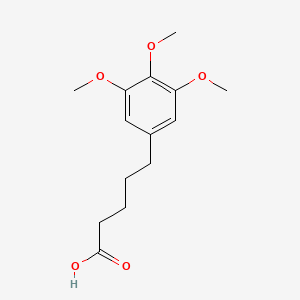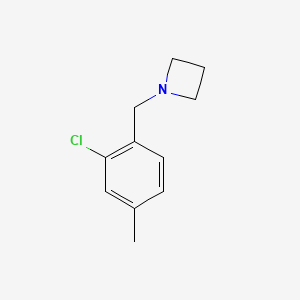![molecular formula C10H6BrN3 B15332495 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazole ring fused to a quinoline structure, with a bromine atom at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromoquinoline with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 7-amino, 7-thio, or 7-alkoxy derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydro derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, leading to various biological effects . The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Quinoxaline Derivatives
Comparison: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of both a triazole and quinoline ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds . For example, while quinoxaline derivatives are known for their antimicrobial properties, this compound exhibits a broader range of biological activities, including anticancer and antiviral effects .
Propiedades
Fórmula molecular |
C10H6BrN3 |
|---|---|
Peso molecular |
248.08 g/mol |
Nombre IUPAC |
7-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-2-3-9-7(5-8)1-4-10-13-12-6-14(9)10/h1-6H |
Clave InChI |
PYNWWTOXTDVFIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=NN=CN23)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)



![5,7-Dichloro-8-fluoro-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B15332435.png)

![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)




![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)

![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)
